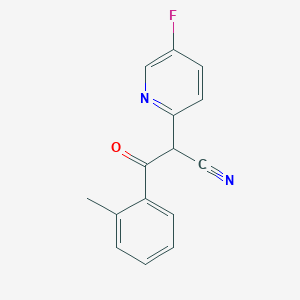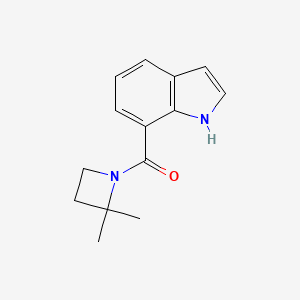
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in scientific research studies.
科学的研究の応用
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea has shown potential applications in various scientific research fields. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It also works by activating certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This compound also reduces the level of oxidative stress and improves glucose metabolism. Additionally, it has been shown to enhance the formation of new neurons in the brain.
実験室実験の利点と制限
The advantages of using 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea in lab experiments include its high potency and selectivity. This compound is also relatively easy to synthesize and is stable under normal laboratory conditions. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research on 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea. One potential direction is to investigate its potential use in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to study the mechanism of action of this compound in more detail to better understand its therapeutic potential. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is a novel compound that has shown promising results in scientific research studies. It has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-diabetic therapies. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand its therapeutic potential and long-term safety in humans.
合成法
The synthesis of 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea involves the reaction of 2-methylcyclopropylamine with 1-(bromomethyl)-2-benzofuran, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product.
特性
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-13(10)16-15(18)17(2)9-12-8-11-5-3-4-6-14(11)19-12/h3-6,8,10,13H,7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXWIMOXCDSYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)N(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
